N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide
Brand Name: Vulcanchem
CAS No.: 886932-26-9
VCID: VC6928614
InChI: InChI=1S/C19H19N3O4S/c1-4-27-14-8-5-12(6-9-14)17(23)20-19-22-21-18(26-19)15-10-7-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
SMILES: CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.44

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide

CAS No.: 886932-26-9

Cat. No.: VC6928614

Molecular Formula: C19H19N3O4S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide - 886932-26-9

Specification

CAS No. 886932-26-9
Molecular Formula C19H19N3O4S
Molecular Weight 385.44
IUPAC Name N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide
Standard InChI InChI=1S/C19H19N3O4S/c1-4-27-14-8-5-12(6-9-14)17(23)20-19-22-21-18(26-19)15-10-7-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Standard InChI Key MXAQZKJNWQWWQN-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC

Introduction

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide is a derivative of the 1,3,4-oxadiazole class of compounds. These compounds are widely studied for their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article provides a detailed analysis of the chemical structure, synthesis pathways, and potential pharmacological applications of this compound.

Synthesis Pathways

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide typically involves:

  • Formation of the Oxadiazole Core:

    • Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    • Use of reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.

  • Incorporation of Substituents:

    • The dimethoxyphenyl group is introduced via condensation reactions.

    • The ethylsulfanyl group is added through nucleophilic substitution reactions.

  • Benzamide Functionalization:

    • Coupling reactions using amines and acid chlorides or anhydrides finalize the synthesis.

Antimicrobial Activity

The oxadiazole core is known for its antimicrobial properties. Studies on related derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Oxadiazole derivatives are being explored for anticancer properties due to their ability to inhibit enzymes like histone deacetylases (HDACs) or interact with DNA-binding proteins . Molecular docking studies suggest that such compounds can effectively bind to cancer-related targets.

Anti-inflammatory Activity

In silico studies on related compounds indicate potential inhibition of inflammatory mediators such as 5-lipoxygenase (5-LOX) .

Spectroscopic Characterization

The structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide can be confirmed through:

TechniqueObservations
IR SpectroscopyPeaks for amide NH (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹).
¹H NMRSignals for aromatic protons (~7–8 ppm), methoxy groups (~3.8 ppm).
¹³C NMRCarbon signals for oxadiazole ring (~160 ppm) and aromatic carbons (~120–140 ppm).
Mass Spectrometry (MS)Molecular ion peak at m/z 359 confirming molecular weight .

Comparative Data Table

Property/ActivityObservations from Related Compounds
Antimicrobial ActivityEffective against E. coli, S. aureus, Candida albicans.
Antioxidant CapacityComparable to standard antioxidants like ascorbic acid .
CytotoxicityModerate cytotoxicity against cancer cell lines .
SolubilityModerate in polar solvents due to amide and sulfanyl groups .

Future Directions

Research on N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide should focus on:

  • Expanding biological assays to include antiviral activity.

  • Conducting in vivo toxicity studies to assess safety profiles.

  • Optimizing pharmacokinetic properties through structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator